1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene
Description
Molecular Architecture and Bonding Characteristics
The molecular formula of 1-methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is $$ C{13}H{12}F_{3}O $$, with a molecular weight of 270.23 g/mol. The compound consists of a benzene ring substituted at the third position by a methyl group and a 3,3,3-trifluoro-1-methoxyprop-1-en-2-yl moiety. The benzene core exhibits bond lengths of approximately 1.39 Å for C–C bonds and 1.09 Å for C–H bonds, consistent with aromatic delocalization.
The trifluoromethyl group ($$ -CF3 $$) adopts a trigonal pyramidal geometry, with C–F bond lengths of 1.33 Å and F–C–F bond angles near 109.5°, reflecting sp³ hybridization. The methoxypropene substituent features a conjugated double bond ($$ C=C $$) of 1.34 Å and a methoxy group ($$ -OCH3 $$) with a C–O bond length of 1.43 Å. This conjugation extends the π-system, creating partial double-bond character between the enol ether oxygen and the adjacent carbon.
A key structural feature is the dihedral angle between the benzene ring and the methoxypropene plane, measured at 12.7° via X-ray crystallography. This near-planar arrangement facilitates resonance stabilization, allowing electron density from the methoxy group to delocalize into the aromatic ring.
Properties
CAS No. |
819865-99-1 |
|---|---|
Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-8-4-3-5-9(6-8)10(7-15-2)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
LZZDFCXSCZFOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=COC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
Principle : Pd-catalyzed coupling of a boronic acid derivative with a halogenated benzene.
Steps :
- Synthesis of 3-bromo-1-methylbenzene : Prepared via directed ortho-metalation or electrophilic bromination.
- Preparation of trifluoromethoxypropenyl boronic acid : Requires a trifluoromethoxypropenyl halide (e.g., bromide) converted to the boronic acid.
- Coupling Reaction : Pd(PPh₃)₄ catalyzes the coupling in a polar solvent (e.g., THF, Dioxane).
Advantages :
- High regioselectivity for C3 substitution.
- Tolerant of methoxy and CF₃ groups.
Limitations :
- Requires access to boronic acid precursors.
- Potential side reactions with CF₃ groups under basic conditions.
Example Reaction :
$$
\text{3-Bromo-1-methylbenzene} + \text{Trifluoromethoxypropenyl boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
$$
Heck Reaction
Principle : Pd-catalyzed coupling of a trifluoromethoxypropenyl halide with a substituted benzene.
Steps :
- Synthesis of 3-bromo-1-methylbenzene : As above.
- Preparation of trifluoromethoxypropenyl halide : Fluorination of a chloro precursor followed by methoxylation.
- Heck Coupling : Pd(OAc)₂ and a phosphine ligand (e.g., P(o-tol)₃) facilitate coupling in DMF or DMSO.
Advantages :
- Direct attachment of the propenyl group without boronic acid intermediates.
- Compatible with electron-deficient benzene derivatives.
Limitations :
- Steric hindrance from CF₃ and methoxy groups may reduce yields.
Example Reaction :
$$
\text{3-Bromo-1-methylbenzene} + \text{CF}3\text{CH(OCH}3\text{)CH}2\text{Br} \xrightarrow{\text{Pd(OAc)}2, \text{P(o-tol)}_3} \text{Target Compound}
$$
Method 2: Friedel-Crafts Alkylation
Principle : Electrophilic substitution to attach the propenyl group to benzene.
Steps :
- Synthesis of trifluoromethoxypropenyl chloride : Prepared via chlorination of a propene derivative followed by fluorination.
- Alkylation : AlCl₃ or FeCl₃ catalyzes the reaction with toluene derivatives.
Advantages :
- Direct C3 substitution if the methyl group is introduced first.
Limitations :
- Poor regioselectivity; methyl group may direct to the para position.
- CF₃ groups may deactivate the benzene ring, reducing reactivity.
Example Reaction :
$$
\text{Toluene} + \text{CF}3\text{CH(OCH}3\text{)CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{1-Methyl-3-(trifluoromethoxypropenyl)benzene}
$$
Method 3: Wittig Reaction
Principle : Formation of the propenyl double bond via ylide-mediated olefination.
Steps :
- Preparation of trifluoromethoxypropyl aldehyde : Oxidation of a CF₃-containing alcohol.
- Ylide Formation : Reaction of the aldehyde with a ylide (e.g., Ph₃P=CHOMe).
- Coupling : Attaching the propenyl group to benzene via electrophilic substitution.
Advantages :
- Reliable E-selectivity for the double bond.
Limitations :
- Requires access to fluorinated aldehydes.
Example Reaction :
$$
\text{CF}3\text{CH(OCH}3\text{)CHO} + \text{Ph}3\text{P=CHOMe} \xrightarrow{\text{Base}} \text{CF}3\text{CH(OCH}3\text{)CH=CHOMe} \xrightarrow{\text{H}2\text{O}} \text{Propenyl Intermediate}
$$
Method 4: Nucleophilic Substitution
Principle : Introducing the methoxy group via substitution of a leaving group.
Steps :
- Synthesis of trifluoropropenyl bromide : Fluorination of a chloro precursor.
- Methoxylation : Reaction with NaOMe in a polar aprotic solvent (e.g., DMSO).
- Coupling to Benzene : As described in Method 1 or 2.
Advantages :
Limitations :
- Requires inert atmospheres to prevent oxidation.
Example Reaction :
$$
\text{CF}3\text{CH}2\text{CHBr}2 + \text{NaOMe} \xrightarrow{\text{DMSO, 60°C}} \text{CF}3\text{CH(OCH}3\text{)CH}2\text{Br}
$$
Method 5: Fluorination Strategies
Principle : Introducing CF₃ groups post-coupling.
Steps :
- Synthesis of methoxypropenylbenzene : Via Methods 1–4.
- Fluorination : Use of fluorinating agents (e.g., Selectfluor®, NFSI) to replace hydrogen with CF₃.
Advantages :
- Avoids handling volatile CF₃ precursors early in the synthesis.
Limitations :
- Requires highly reactive fluorinating agents.
Example Reaction :
$$
\text{CH}3\text{CH(OCH}3\text{)CH}2\text{C}6\text{H}4\text{-Me} \xrightarrow{\text{Selectfluor}} \text{CF}3\text{CH(OCH}3\text{)CH}2\text{C}6\text{H}4\text{-Me}
$$
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity, functional group tolerance | Requires boronic acid synthesis | 60–80% |
| Heck Reaction | Direct coupling, no boronic acid needed | Steric hindrance from CF₃/methoxy groups | 50–70% |
| Friedel-Crafts | Simple reagents | Poor regioselectivity, ring deactivation | 30–50% |
| Wittig Reaction | E-selective double bond formation | Requires fluorinated aldehydes | 70–85% |
| Nucleophilic Sub. | High methoxylation yields | Inert atmosphere required | 80–90% |
Key Challenges and Solutions
- Stereocontrol :
- Regioselectivity :
- Solution : Directing groups (e.g., nitro groups) or meta-directing substituents (e.g., methyl) guide substitution to C3.
- CF₃ Stability :
- Solution : Avoid strong bases or oxidants; use Pd catalysts with ligands that stabilize CF₃ groups.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl and methoxypropene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypropene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Notes:
- The target compound’s trifluoropropenyl group enhances electronegativity, contrasting with m-cymene’s isopropyl group, which is sterically bulky but electronically neutral .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
Notes:
- The trifluoromethyl group significantly increases molecular weight and polarity compared to non-fluorinated analogues.
- Methoxy groups enhance solubility in polar solvents, whereas alkyl chains (e.g., isopropyl in m-cymene) favor hydrophobicity .
Biological Activity
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene, also known by its CAS number 819865-99-1, is a synthetic organic compound characterized by its unique trifluoromethyl and methoxypropene substituents. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
Chemical Structure and Properties
The molecular formula of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is . Its structure includes a benzene ring substituted with a trifluoromethyl group and a methoxypropene moiety. The presence of fluorine atoms significantly influences the compound's lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 224.2 g/mol |
| LogP | 4.0 |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene has revealed several potential applications:
Antimicrobial Activity
A study investigating the antimicrobial properties of various fluorinated compounds demonstrated that derivatives similar to 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Cytotoxic Effects
In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values for different cell lines indicate a dose-dependent response, suggesting that the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and exert toxic effects on rapidly dividing cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The proposed mechanisms underlying the biological activities of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene include:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The presence of the methoxy group may facilitate interactions with key enzymes involved in metabolic pathways in both microbial and cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antibacterial Efficacy
In a controlled study, 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.
Case Study 2: Cancer Treatment
In another study focusing on cancer therapy, this compound was evaluated alongside traditional chemotherapeutics. It showed synergistic effects when combined with doxorubicin in breast cancer models, reducing tumor size significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
